(3-(5-(叔丁基)异恶唑-3-基)-1,2,4-恶二唑-5-基)甲胺

描述

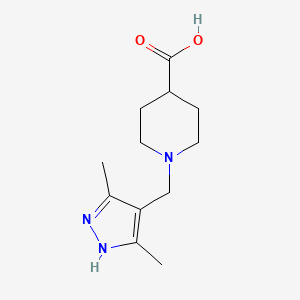

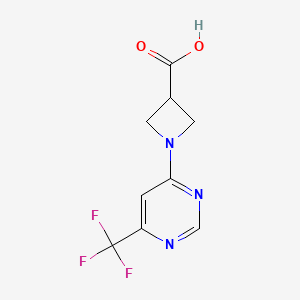

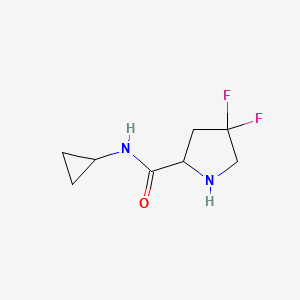

“(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound that contains a total of 25 atoms; 14 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is related to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . The structure of isoxazole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

FLT3 抑制剂在癌症治疗中的应用

异恶唑衍生物,包括 (3-(5-(叔丁基)异恶唑-3-基)-1,2,4-恶二唑-5-基)甲胺,因其在癌症治疗中作为 FLT3 抑制剂的潜力而受到关注。FLT3 是一种酪氨酸激酶,当发生突变时,会导致某些类型白血病的发生。 像您提到的这种化合物,已在抑制 FLT3 的磷酸化方面展现出前景,并在临床前模型中导致肿瘤消退 .

新型治疗剂的开发

该化合物的结构已用于设计和合成新的治疗剂。 研究人员的目标是开发针对野生型和突变型 FLT3 都有效的新型抑制剂,这可能改善白血病患者的临床疗效 .

药理学研究

在药理学研究中,人们经常研究含有异恶唑部分的化合物对各种生物靶标的结合亲和力和抑制活性。 这可能导致发现具有特定作用机制的新型候选药物 .

分子建模和药物设计

异恶唑衍生物的化学结构为分子建模和药物设计提供了一个框架。 通过了解这些化合物在分子水平上如何与生物靶标相互作用,研究人员可以优化其特性以获得更好的治疗效果 .

生化分析

生化分析通常使用像 (3-(5-(叔丁基)异恶唑-3-基)-1,2,4-恶二唑-5-基)甲胺 这样的化合物来研究酶抑制、受体结合和其他生化过程。 这些分析有助于阐明该化合物在各种细胞通路中的作用 .

临床前研究

在进入临床试验之前,需要进行临床前研究以评估新化合物的安全性及其有效性。 异恶唑衍生物在各种模型中进行测试,以确定其作为候选药物的潜力 .

化学生物学

在化学生物学研究中,科学家使用像您提到的化合物这样的工具来探测生物系统,并了解疾病状态和生理过程的化学基础 .

类似物的合成

该化合物的结构是合成具有修饰特性的类似物的起点。 这可能导致开发出一系列具有不同生物活性的化合物,以便进行进一步研究 .

作用机制

Target of Action

The primary target of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine is the FMS-like tyrosine kinase-3 (FLT3) receptor . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production .

Mode of Action

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine interacts with its target, the FLT3 receptor, by inhibiting its phosphorylation . This inhibition disrupts the normal signaling pathways of the FLT3 receptor, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of FLT3 affects several biochemical pathways. The FLT3 receptor is involved in the activation of multiple downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . These pathways play critical roles in cell survival, proliferation, and differentiation . By inhibiting FLT3, (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine disrupts these pathways, leading to altered cellular functions .

Pharmacokinetics

The aqueous solubility and oral pharmacokinetic properties at higher doses in rodents were found to be less than optimal for clinical development .

Result of Action

The result of (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine’s action is the inhibition of FLT3 phosphorylation, which leads to the disruption of downstream signaling pathways . This disruption can lead to the induction of apoptosis (programmed cell death) in a concentration-dependent manner . In vivo studies have shown that this compound can lead to complete tumor regression in the MV4-11 xenograft model .

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

IUPAC Name |

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXKAMRIDPCYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)

![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)

![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)

![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)